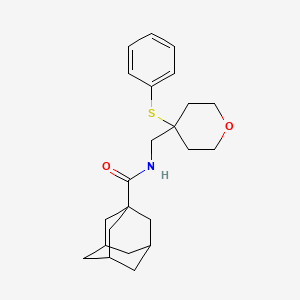

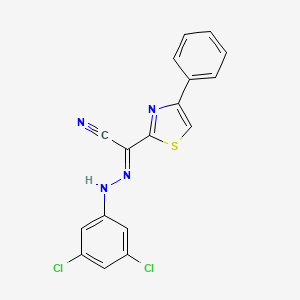

![molecular formula C18H17BrN2O3 B2407511 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide CAS No. 922128-58-3](/img/structure/B2407511.png)

2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

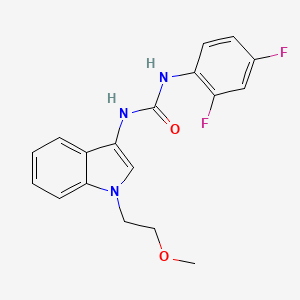

The compound “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a carboxamide derived from benzoic acid. It also contains a bromine atom attached to the second carbon of the benzene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the benzamide group, the introduction of the bromine atom, and the formation of the tetrahydrobenzo[f][1,4]oxazepin-7-yl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzamide group would contribute to the planarity of the molecule, while the tetrahydrobenzo[f][1,4]oxazepin-7-yl group would add some three-dimensionality .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the functional groups. The benzamide group might undergo reactions typical for carboxamides, such as hydrolysis. The bromine atom might be involved in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group might increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

The compound 2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide is part of a class of compounds involving bridged-ring nitrogen compounds and benzoxazepine cores. These compounds are synthesized through complex chemical reactions, often involving bromination, cyclisation, and the formation of tricyclic structures. For instance, bridged-ring nitrogen compounds have been synthesized through the conversion of ethyl phenylacetate into corresponding tetrahydro-5-methyl-9,10-dioxo-5,8-methano-5H-benzocycloheptenes. These compounds further undergo conversion into various tricyclic structures, demonstrating the chemical complexity and potential for creating a range of derivatives (Sedgeworth & Proctor, 1981).

Moreover, the benzoxazepine core, a crucial component in several kinase inhibitors, including mTOR inhibitors, has been synthesized through scalable processes. The synthesis involves creating distinct fragments, including the tetrahydrobenzo[f][1,4]oxazepine core, which is pertinent to our compound of interest. This core is crucial in the development of kinase inhibitors, demonstrating the compound's potential application in medical and pharmaceutical research (Naganathan et al., 2015).

Potential Antipsychotic and Antidopaminergic Properties

Further, research into compounds similar in structure to this compound indicates potential applications in neuropsychiatric treatment. For instance, a series of substituted benzamides, including derivatives similar in structure, have been shown to inhibit [3H]spiperone binding in rat striatal membranes, indicating potential antipsychotic and antidopaminergic properties. This suggests the possible utility of such compounds in investigating dopamine D-2 receptors and in the development of treatments for conditions like schizophrenia (Högberg et al., 1990).

Spectroscopic and Structural Insights

Additionally, a series of benzimidazole-tethered oxazepine heterocyclic hybrids, structurally related to our compound of interest, have been synthesized and analyzed through spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular structure, charge distribution, and regions of electrophilic and nucleophilic reactivity, as well as the potential for nonlinear optical (NLO) properties, which could be significant for applications in materials science and photonics (Almansour et al., 2016).

Direcciones Futuras

The study of complex organic molecules like “2-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide” is a vibrant field of research. Future directions might include the synthesis of similar compounds, the investigation of their physical and chemical properties, and the exploration of their potential biological activities .

Propiedades

IUPAC Name |

2-bromo-N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN2O3/c1-2-21-9-10-24-16-8-7-12(11-14(16)18(21)23)20-17(22)13-5-3-4-6-15(13)19/h3-8,11H,2,9-10H2,1H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUMDLXCQCYRXLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=CC=C3Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2407439.png)

![Tert-butyl [1-(4-methyl-3-oxo-3,4-dihydropyrazin-2-yl)piperidin-3-yl]carbamate](/img/structure/B2407447.png)

![N-(2-(6-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2407448.png)